molecular formula C23H18INO5 B11491878 N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-methoxybenzamide

N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-methoxybenzamide

Cat. No.: B11491878
M. Wt: 515.3 g/mol
InChI Key: QRIJQEUCXGIPAO-UHFFFAOYSA-N
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Description

N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-methoxybenzamide is a complex organic compound with a molecular formula of C24H20INO5 This compound is characterized by the presence of an iodinated benzoyl group, a benzodioxin ring, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-methoxybenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

Mechanism of Action

The mechanism of action of N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C23H18INO5

Molecular Weight

515.3 g/mol

IUPAC Name

N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-methoxybenzamide

InChI

InChI=1S/C23H18INO5/c1-28-15-6-4-5-14(11-15)23(27)25-19-13-21-20(29-9-10-30-21)12-17(19)22(26)16-7-2-3-8-18(16)24/h2-8,11-13H,9-10H2,1H3,(H,25,27)

InChI Key

QRIJQEUCXGIPAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2C(=O)C4=CC=CC=C4I)OCCO3

Origin of Product

United States

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